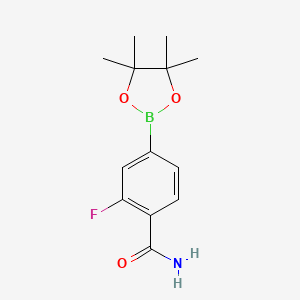

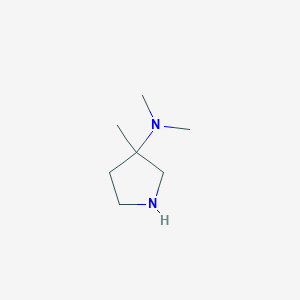

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated benzamide analogs involves several strategies. For instance, fluorine-18 labeled compounds were synthesized for PET imaging of sigma2 receptors in solid tumors, where the mesylate precursor was displaced with [18F]fluoride . Another approach involved the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid to synthesize dopamine D2 receptor ligands . Additionally, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides was explored to create 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides has been characterized using various techniques. For example, the crystal structure of a 4-fluoro benzamide derivative was determined using X-ray single-crystal determination, revealing the presence of N–H···O hydrogen bonds contributing to the molecular packing in the crystal . NMR spectroscopy has been used to analyze the conformations of 2-fluoro- and 2,6-difluoro-N,N-dimethyl- and N,N-diethyl-benzamides, deducing conformations based on long-range through-space proton-fluorine couplings .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzamides is influenced by the presence of fluorine atoms. For example, the introduction of fluorine onto ethyl side chains was found to be challenging due to decreased reactivity in pentasubstituted benzoates . The unique electrophilic reactivity of β,β-difluoroenamides was utilized in the synthesis of fluorinated heterocycles . Fluorination reactions at specific positions of sugar derivatives were also investigated, showing different outcomes based on the configuration and protecting groups present .

Physical and Chemical Properties Analysis

Fluorinated benzamides exhibit a range of physical and chemical properties relevant to their biological activity and potential therapeutic applications. The antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) was evaluated, with several compounds showing high activity against fungi and Gram-positive microorganisms . The pharmacokinetic and toxicological characteristics of fluorinated compounds were improved through structural modifications, leading to compounds with enhanced metabolic stability, bioavailability, and a better toxicological profile .

Applications De Recherche Scientifique

Imaging Receptor Status in Solid Tumors

A study evaluated a series of fluorine-containing benzamide analogs for their potential as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma-2 receptors were radiolabeled with fluorine-18, showing high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging applications in oncology (Tu et al., 2007).

PET Imaging of Brain Receptors

Another research developed a PET radioligand for imaging human brain metabotropic subtype 1 receptors (mGluR1), which are involved in various neuropsychiatric disorders. The compound 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) was identified as having favorable properties and was successfully evaluated in a rhesus monkey model, indicating its potential for human brain imaging studies (Xu et al., 2013).

Imaging Proliferative Status in Breast Cancer

A study synthesized and radiolabeled with carbon-11 four benzamide analogs that showed high affinity and selectivity for sigma2 receptors over sigma1 receptors. These radiotracers were evaluated for their potential in imaging the proliferative status of breast tumors using PET. One radiotracer, in particular, showed high tumor uptake and suitable tumor/background ratios, indicating its potential for in vivo imaging of breast tumor proliferative status (Tu et al., 2005).

Investigation of Dopamine Receptor Binding

Research on 2- and 4-[18F]fluorotropapride, two specific D2 receptor ligands for PET, explored their synthesis and animal studies. These compounds were designed to study the dopaminergic system and showed potential as radiopharmaceuticals for this purpose, demonstrating the versatility of fluorine-containing benzamide derivatives in neurological research (Damhaut et al., 1992).

Orientations Futures

Boronic acid pinacol ester compounds, such as “2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions of this compound may involve its applications in these areas.

Mécanisme D'action

Target of Action

It is known that this compound is a boric acid derivative , and boric acid derivatives are often used in organic synthesis reactions as significant reaction intermediates .

Mode of Action

It is synthesized through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .

Biochemical Pathways

Boronic acid pinacol ester compounds, which this compound is a derivative of, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Result of Action

Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Action Environment

Analyse Biochimique

Biochemical Properties

Boronic acid pinacol ester compounds, to which this compound belongs, are known to have good biological activity and pharmacological effects

Cellular Effects

Similar compounds have been used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the molecular structure of this compound, as determined by X-ray diffraction and density functional theory (DFT), reveals certain physical and chemical properties . These properties may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQWDALPXJFOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168012 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957346-57-5 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957346-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)

![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B3030719.png)

![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)